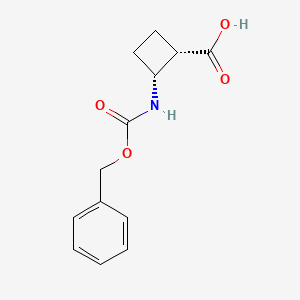

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is a derivative of 2-aminocyclobutanecarboxylic acid, which is a cyclobutane-containing amino acid. This compound and its derivatives have been the subject of various studies due to their potential applications in the synthesis of highly rigid beta-peptides and their structural properties .

Synthesis Analysis

The synthesis of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives has been achieved through several methods. One approach involves enantiodivergent synthetic sequences that allow for the stereoselective synthesis of the free amino acid and its incorporation into beta-peptides . Another method provides an expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form, starting from a readily available cis racemate . Additionally, a refined synthesis has been developed to improve efficiency and simplicity, providing easier access to the racemic cis-cyclobutane beta-amino acid core .

Molecular Structure Analysis

The molecular structure of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives has been studied using NMR and DFT theoretical calculations. These studies have shown the formation of strong intramolecular hydrogen bonds, resulting in cis-fused [4.2.0]octane structural units that confer high rigidity to the molecules both in solution and in the gas phase . The stereochemistry of related compounds has been established by nuclear Overhauser effect spectroscopy experiments .

Chemical Reactions Analysis

The chemical reactions involving cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives include the coupling of cyclobutane residues with linear amino acids to prepare beta,beta- and beta,delta-Dimers . Photochemical routes have also been explored to synthesize hydroxy derivatives with an all-cis geometry . Moreover, the photoisomerization of related cyclopropane derivatives has been studied, indicating a diradical mechanism for the photochemical process .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives are influenced by the cyclobutane ring, which acts as a structure-promoting unit. The presence of the cyclobutane ring leads to a conformational equilibrium derived from the rotation around the carbamate N-C(O) bond, with the trans form being the major conformer in solution . In the solid state, this equilibrium does not exist, and intermolecular hydrogen bonds are present . The photodimerization of related compounds has been shown to proceed through an excited singlet state, unaffected by the presence of oxygen and demonstrating high stereo-selectivity .

属性

IUPAC Name |

(1S,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUEEQIUVKKBL-WDEREUQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641001 |

Source

|

| Record name | (1S,2R)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

CAS RN |

685508-28-5 |

Source

|

| Record name | (1S,2R)-2-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)